2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Overview
Description
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is a deuterated form of glycoursodeoxycholic acid, which is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid. This compound is often used as an internal standard for the quantification of glycoursodeoxycholic acid in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
Glycoursodeoxycholic Acid-D4 (GUDCA-D4) is a deuterated compound of Glycoursodeoxycholic Acid . GUDCA is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . It is an acyl glycine and a bile acid-glycine conjugate . The primary targets of GUDCA are the G-protein-coupled bile acid receptor, GPBAR1 (TGR5), and the uncoupling protein UCP-1 .
Mode of Action
GUDCA-D4 interacts with its targets, GPBAR1 (TGR5) and UCP-1, to regulate gut microbiota and alter bile acid metabolism . This interaction results in the activation of GPBAR1 (TGR5) and upregulated expression of UCP-1 .
Biochemical Pathways
GUDCA-D4 affects the bile acid metabolism pathway, leading to higher levels of taurolithocholic acid (TLCA) and an increase in the abundance of Bacteroides vulgatus . These changes result in the activation of GPBAR1 (TGR5) and upregulated expression of UCP-1 .
Pharmacokinetics
It is known that gudca, the non-deuterated form of gudca-d4, has antioxidant effects in vitro in barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .
Result of Action
The molecular and cellular effects of GUDCA-D4’s action include the reduction of inflammatory cytokines, prevention of cell death induced by unconjugated bilirubin, and the regulation of gut microbiota . These effects lead to the attenuation of type 2 diabetes mellitus (T2DM) and atherosclerosis .
Action Environment
The action, efficacy, and stability of GUDCA-D4 are influenced by environmental factors such as diet. For instance, high-fat diets have been found to delay the absorption of GUDCA, leading to changes in the plasma levels of endogenous bile salts . Furthermore, the gut microbiota, which plays a crucial role in the action of GUDCA-D4, is influenced by various environmental factors, including diet and lifestyle .
Biochemical Analysis
Biochemical Properties
Glycoursodeoxycholic Acid-D4 interacts with various biomolecules in the body. It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin .
Cellular Effects
Glycoursodeoxycholic Acid-D4 has significant effects on various types of cells and cellular processes. It influences cell function by reducing oxidized low-density lipoprotein uptake and inhibiting macrophage foam cell formation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Glycoursodeoxycholic Acid-D4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates scavenger receptor A1 mRNA expression, which reduces oxidized low-density lipoprotein uptake .
Temporal Effects in Laboratory Settings
Over time, Glycoursodeoxycholic Acid-D4 has shown to improve cholesterol homeostasis and protect against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition .
Dosage Effects in Animal Models
In animal models, the effects of Glycoursodeoxycholic Acid-D4 vary with different dosages. Oral administration of Glycoursodeoxycholic Acid-D4 (500 mg/kg per day) decreases the severity of symptoms and increases the amount of A. muciniphila, a commensal bacterial species commonly decreased in patients with inflammatory bowel disease (IBD), in a mouse model of colitis .
Metabolic Pathways
Glycoursodeoxycholic Acid-D4 is involved in various metabolic pathways. It alters bile acid metabolism, which results in higher taurolithocholic acid (TLCA) level and Bacteroides vulgatus abundance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid involves the incorporation of deuterium atoms into the glycoursodeoxycholic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for efficiency and cost-effectiveness while maintaining high standards of quality control .
Chemical Reactions Analysis
Types of Reactions
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholic Acid-D4: Another deuterated bile acid used as an internal standard in analytical methods.
Taurochenodeoxycholic Acid-D4: A deuterated form of taurochenodeoxycholic acid, used in similar applications.
Taurodeoxycholic Acid-D4: A deuterated bile acid used for quantification purposes.
Uniqueness
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid is unique due to its specific glycine conjugation and the incorporation of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical methods. Its ability to modulate bile acid levels and gut microbiota composition also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-RFEKOOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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